molecular formula C9H9FN4 B13681625 5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13681625
M. Wt: 192.19 g/mol
InChI Key: NPNNFHMKYGCIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chloro-2-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-bromo-2-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-methylphenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and ability to interact with biological targets compared to its chloro, bromo, and non-halogenated analogs.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(4-fluoro-2-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-4-6(10)2-3-7(5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

NPNNFHMKYGCIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC(=NN2)N

Origin of Product

United States

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